PhenoFluor(c)Mix

概要

説明

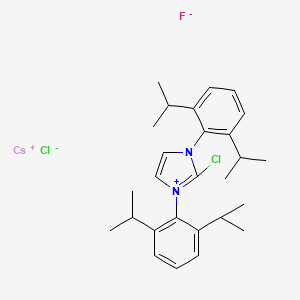

PhenoFluor©Mix is a chemical reagent used primarily for the deoxyfluorination of phenols. It is a mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and cesium fluoride in a 1:2 weight ratio . This reagent is known for its stability and ease of handling compared to other deoxyfluorinating agents .

準備方法

PhenoFluor©Mix is prepared by mixing N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride with cesium fluoride in a 1:2 weight ratio . The mixture is stable and can be stored in air, making it convenient for laboratory use . The preparation process is straightforward and does not require any special conditions .

化学反応の分析

PhenoFluor©Mix is primarily used for deoxyfluorination reactions. It converts phenols into aryl fluorides through a substitution reaction . The reagent is effective on electron-deficient, electron-rich, and heterocyclic phenols . The reaction conditions are typically mild, and the process is operationally simple and scalable . Major products formed from these reactions are aryl fluorides .

科学的研究の応用

Key Applications

-

Organic Synthesis

- PhenoFluor(c)Mix is extensively used in organic synthesis for the late-stage functionalization of complex molecules, including natural products and pharmaceuticals. It allows chemists to introduce fluorine atoms selectively without the need for extensive pre-activation steps.

-

Medicinal Chemistry

- The introduction of fluorine into drug candidates can enhance their biological activity and metabolic stability. This compound has been employed in synthesizing fluorinated derivatives of various bioactive compounds, improving their pharmacological profiles.

-

Material Science

- In material science, fluorinated compounds exhibit unique properties such as increased hydrophobicity and thermal stability. This compound enables the development of new materials with tailored properties by modifying polymer backbones or surface functionalities.

- Biochemical Applications

Data Table: Comparison with Other Deoxyfluorinating Reagents

| Reagent | Stability | Selectivity | Operational Simplicity | Yield Efficiency |

|---|---|---|---|---|

| This compound | High | High | Simple | High |

| AlkylFluor | Moderate | Variable | Moderate | Moderate |

| Other Fluorinating Agents | Low | Low | Complex | Variable |

Case Study 1: Late-Stage Functionalization

In a study published by Chen and Ritter (2019), this compound was utilized for the late-stage deoxyfluorination of complex natural products. The research demonstrated that the reagent effectively converted various phenolic substrates into their corresponding aryl fluorides with high yields and selectivity .

Case Study 2: Medicinal Chemistry Application

Another significant application was reported in a study focusing on synthesizing fluorinated analogs of estradiol derivatives using this compound. The fluorinated compounds exhibited improved binding affinities to estrogen receptors, indicating potential therapeutic benefits in hormone-related therapies .

Case Study 3: Material Science Innovations

Research highlighted the use of this compound in modifying polymeric materials to enhance their thermal and chemical resistance. The introduction of fluorine into the polymer matrix resulted in materials that demonstrated superior performance under harsh conditions, showcasing the versatility of this reagent in material science applications .

作用機序

The mechanism of action of PhenoFluor©Mix involves the activation of phenols to form aryl fluorides. The reagent facilitates the substitution of the hydroxyl group with a fluoride ion . This process does not require pre-activation of the phenol, making it efficient and straightforward . The molecular targets are the hydroxyl groups on phenols, and the pathway involves a nucleophilic substitution reaction .

類似化合物との比較

PhenoFluor©Mix is unique in its stability and ease of handling compared to other deoxyfluorinating reagents. Similar compounds include AlkylFluor, which is used for the deoxyfluorination of alcohols . Both reagents were developed by the Ritter group and are known for their stability and effectiveness . PhenoFluor©Mix is specifically designed for phenols, while AlkylFluor is used for alcohols .

生物活性

PhenoFluor(c)Mix is a specialized reagent primarily used for the deoxyfluorination of phenolic compounds, converting them into aryl fluorides. This process is significant in various fields, including medicinal chemistry and materials science, due to the unique properties imparted by fluorine atoms in organic molecules. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical pathways, cellular effects, and relevant case studies.

Target Interaction

this compound interacts specifically with hydroxyl groups on phenolic compounds. The core mechanism involves the substitution of a hydroxyl group (−OH) with a fluorine atom (−F), resulting in the formation of aryl fluorides. The reaction is facilitated by the chloroimidazolium chloride component, which acts as an electrophilic fluorinating agent, while cesium fluoride provides the necessary fluoride ions for the reaction .

Reaction Scheme

The general reaction scheme can be summarized as follows:

This transformation is characterized by its operational simplicity and high yield, making it suitable for late-stage functionalization in complex molecular structures .

Biochemical Pathways

This compound plays a critical role in metabolic pathways involving phenolic compounds. The deoxyfluorination process influences metabolic flux and alters metabolite levels within cells. The fluorinated products generated can further participate in downstream metabolic pathways, affecting various biochemical processes such as signal transduction and gene expression .

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Cell Signaling : Fluorinated phenols may exhibit altered binding affinities to cellular receptors, impacting signal transduction pathways.

- Gene Expression : Changes in the chemical properties of phenols due to fluorination can lead to modifications in gene expression profiles.

- Metabolism : The introduction of fluorine can influence cellular metabolism by altering enzyme interactions and metabolic flux .

Case Studies

Several studies have highlighted the utility of this compound in various applications:

-

Late-Stage Fluorination of Natural Products

A study demonstrated the successful application of this compound for late-stage fluorination of complex natural products, such as sclareolide and gibberellic acid derivatives. The method achieved high regioselectivity and yield (e.g., 69% yield for C2 fluorinated product from sclareolide) without requiring extensive pre-activation steps . -

Synthesis of Fluorinated Drug Analogues

Research has shown that this compound can be employed to synthesize fluorinated analogues of pharmaceutical compounds. For instance, it was utilized to modify steroidal derivatives effectively, enhancing their biological activity through selective fluorination at specific positions . -

Mechanistic Insights

Investigations into the mechanistic aspects revealed that this compound forms a bifluoride salt during the reaction, which plays a crucial role in facilitating nucleophilic attack by fluoride ions on phenolic substrates. This insight has implications for optimizing reaction conditions and improving yields in synthetic applications .

特性

IUPAC Name |

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNDOFVAHQKSBA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2CsFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。